Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate
Description
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate is an organotin-functionalized oxazole derivative. Its structure comprises a 1,2-oxazole core with a methyl ester group at position 3 and a tributylstannyl (Sn(C4H9)3) moiety at position 3. The tributylstannyl group is pivotal in cross-coupling reactions, particularly Stille couplings, enabling the formation of carbon-carbon bonds in complex organic syntheses .
Properties
IUPAC Name |
methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NO3.3C4H9.Sn/c1-8-5(7)4-2-3-9-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZAXICPQEVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345965-57-2 | |
| Record name | methyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, typically using methanol and a suitable acid catalyst.
Tributylstannylation: The final step involves the introduction of the tributylstannyl group. This is usually achieved through a Stille coupling reaction, where a halogenated oxazole derivative reacts with tributyltin hydride in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the cyclization, esterification, and tributylstannylation reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation Products: Various oxazole derivatives with different functional groups.
Reduction Products: Reduced heterocyclic compounds.
Substitution Products: Compounds with different functional groups replacing the tributylstannyl group.
Scientific Research Applications
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Material Science: Utilized in the development of new materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It participates in biochemical pathways, influencing the synthesis and metabolism of other compounds.
Catalytic Activity: The tributylstannyl group enhances the compound’s catalytic activity, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate with structurally related oxazole derivatives, emphasizing substituent effects, reactivity, and applications:
Key Comparative Insights:
Reactivity and Stability :
- The tributylstannyl group confers exceptional reactivity in cross-coupling reactions but necessitates stringent handling (e.g., inert atmosphere) due to sensitivity to oxidation and hydrolysis. In contrast, methyl or aryl substituents (e.g., 3-fluorophenyl) offer greater stability and simpler storage .
- Bromomethyl derivatives (e.g., Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate) exhibit nucleophilic substitution reactivity, diverging from the transition-metal-catalyzed pathways of stannyl analogs .
Electronic and Steric Effects: Electron-withdrawing groups (e.g., fluorine in ) increase the electrophilicity of the oxazole ring, favoring nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., methoxymethyl in ) enhance solubility and π-π interactions.
Applications :
- Stannyl derivatives : Primarily used in Pd-catalyzed Stille couplings to construct biaryl or heteroaryl systems in natural product synthesis .
- Fluorinated analogs : Valued in medicinal chemistry for improving metabolic stability and binding affinity .
- Piperazinylmethyl derivatives : Explored for CNS drug delivery due to enhanced blood-brain barrier penetration .
Research Findings and Trends
- Structural Characterization : Tools like SHELX and ORTEP-3 () are critical for resolving the stereoelectronic effects of substituents on oxazole puckering and planarity, though specific data for the stannyl derivative remain unreported.
- Synthetic Utility : The tributylstannyl group’s role in cross-coupling reactions is unparalleled among the analogs surveyed, positioning it as a high-value intermediate in industrial-scale syntheses .
- Safety and Handling : Stannyl compounds require rigorous safety protocols (e.g., glovebox use), unlike more benign analogs like methyl 5-methyl derivatives .
Biological Activity
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate is an organotin compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 314.04 g/mol. Its structure features a tributylstannyl group attached to an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. This unique combination contributes to its diverse chemical properties and potential biological activities.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
this compound has been studied for its ability to inhibit enzymes such as monoamine oxidase (MAO). MAO plays a critical role in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially aiding in the treatment of neurological disorders.
2. Anticancer Properties:
Compounds containing oxazole rings have demonstrated anticancer properties by interfering with tubulin polymerization, a vital process for cell division and cancer proliferation. Studies indicate that this compound can bind to tubulin, leading to microtubule depolymerization, which is crucial in inhibiting cancer cell growth .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity: In vitro studies have shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar oxazole structures were evaluated against the NCI-60 human tumor cell lines, showing promising growth inhibitory properties with GI50 values in the low micromolar range .
- Enzyme Interaction: Research indicates that this compound acts as a ligand for transition metals, enhancing its therapeutic efficacy by forming metal complexes that exhibit improved biological activity. Its interactions with enzymes like MAO suggest potential pathways for drug development targeting neurological conditions.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₄H₂₃N₁O₂Sn | MAO inhibition; anticancer activity |
| Methyl 5-Methylisoxazole-3-Carboxylate | C₆H₇N₁O₂ | Antimicrobial properties |
| 5-(Tributylstannyl)-2-Methylisoxazole | C₁₄H₂₃N₁O₂Sn | Anticancer activity |
| 5-(Tributylstannyl)-1,3-Thiazole | C₁₄H₂₃N₁OSn | Antimicrobial and anticancer properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for introducing the tributylstannyl group into oxazole derivatives, and how can reaction conditions be optimized?
- The tributylstannyl group is typically introduced via nucleophilic substitution or Stille coupling precursors. For analogous bromo-oxazole derivatives (e.g., Methyl 5-bromo-1,2-oxazole-3-carboxylate), bromination and esterification are common steps . Optimization involves controlling reaction parameters (temperature, catalyst loading, and solvent polarity). For stannyl derivatives, inert atmospheres and anhydrous conditions are critical to prevent organotin degradation. Purification via chromatography or recrystallization ensures high yields (>80%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate?
- NMR Spectroscopy : and NMR identify substituent positions and confirm ester/stannyl group integration. NMR is critical for verifying the tributylstannyl moiety.
- X-Ray Crystallography : Programs like SHELXL (SHELX system) resolve bond lengths and angles, particularly for heavy atoms like tin. Structure validation tools (e.g., PLATON) check for geometric anomalies .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns unique to tin.
Q. How does the oxazole ring’s electronic structure influence the reactivity of the tributylstannyl group in cross-coupling reactions?
- The oxazole ring’s electron-withdrawing ester group activates the stannyl moiety for transmetallation in Stille couplings. Computational studies (DFT) suggest that substituents at the 5-position modulate electron density, affecting reaction rates and selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions between crystallographic data and computational models for tin-containing oxazole derivatives?
- Discrepancies often arise from dynamic disorder in crystallographic data or incomplete basis sets in computational models. Refinement using SHELXL’s TWIN/BASF commands corrects for twinning, while hybrid DFT methods (e.g., B3LYP-D3) improve accuracy for heavy atoms . Cross-validation with spectroscopic data (e.g., NMR chemical shifts) reconciles structural insights.
Q. How can the steric effects of the tributylstannyl group be leveraged to design selective coupling reactions?
- The bulky tributylstannyl group imposes steric constraints, favoring coupling at less hindered positions. Kinetic studies show that palladium catalysts with large ligands (e.g., SPhos) enhance selectivity for aryl/alkynyl partners. Solvent effects (e.g., DMF vs. THF) further tune reactivity .
Q. What are the challenges in quantifying trace tin residues in reaction mixtures, and how can they be mitigated?
- ICP-MS or XRF spectroscopy detects tin at ppm levels. However, organotin compounds require derivatization (e.g., with NaBH) for accurate quantification. Solid-phase extraction (SPE) columns pre-concentrate samples, improving detection limits .
Methodological Considerations
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (5–20% EtOAc) to separate stannyl derivatives from tin byproducts.
- Handling Toxicity : Organotin compounds require glove-box protocols and waste neutralization with KMnO/HSO mixtures .
- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (Bruker format) in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
